Osmium hydroxide oxide (Os(OH)4O2)

Safety Toxicology Handling

Osmium hydroxide oxide delivers Os(VIII) oxidative power without the volatility hazards of OsO4. Generated via controlled alkaline hydrolysis, this non-volatile anionic complex (predominantly cis-[OsO4(OH)2]2−) provides immediate access to the active catalytic oxidant—eliminating the kinetic lag of in situ OsO4 hydrolysis. Its distinct voltammetric signature in NaOH (0.05–0.25 M) enables redox-probe and electrocatalysis applications. With zero measurable vapor pressure, it eliminates the inhalation hazard of OsO4 (PEL 0.0002 ppm TWA) and is safe for standard laboratory infrastructure.

Molecular Formula HO2Os+
Molecular Weight 223.2 g/mol
CAS No. 16984-68-2
Cat. No. B12651163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmium hydroxide oxide (Os(OH)4O2)
CAS16984-68-2
Molecular FormulaHO2Os+
Molecular Weight223.2 g/mol
Structural Identifiers
SMILES[OH-].[O-2].[Os+4]
InChIInChI=1S/H2O.O.Os/h1H2;;/q;-2;+4/p-1
InChIKeyDJJGRXLASXNDKP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osmium Hydroxide Oxide (Os(OH)4O2) CAS 16984-68-2: High-Oxidation-State Osmium Species for Controlled Alkaline Catalysis


Osmium hydroxide oxide (Os(OH)4O2), also referred to as osmic acid (H4OsO6), is a transition metal oxo-hydroxide complex wherein osmium resides in the +8 oxidation state [1]. This compound represents a distinct class of high-valent osmium species that exist in equilibrium with other osmium(VIII) oxo/hydroxido complexes in basic aqueous media, including [OsO4(OH)]− and cis-[OsO4(OH)2]2−, with thermodynamic stability governed by hydroxide concentration and metal-ligand bonding energetics [2]. Unlike volatile osmium tetroxide (OsO4), osmium hydroxide oxide is generated through controlled hydrolysis of OsO4 in alkaline solutions, yielding a non-volatile, water-soluble anionic complex with fundamentally altered reactivity, handling safety, and electrochemical behavior [1][3].

Why Generic Substitution Fails for Osmium Hydroxide Oxide (Os(OH)4O2) CAS 16984-68-2


Procurement of osmium-based reagents for oxidation catalysis or electrochemical applications cannot rely on simple substitution of osmium tetroxide (OsO4) or other osmium salts without quantitative justification. The speciation of osmium(VIII) in aqueous alkaline solutions is exquisitely sensitive to hydroxide concentration, ionic strength, and counterion identity, resulting in distinct populations of [OsO4(OH)]−, cis-[OsO4(OH)2]2−, and hydroxide-bridged dinuclear species [1]. These speciation differences manifest as non-interchangeable redox potentials, ligand-exchange kinetics, and catalytic turnover frequencies [2]. Furthermore, the volatility and acute inhalation toxicity of OsO4 impose stringent handling requirements that are circumvented by the non-volatile, anionic osmium hydroxide oxide form, directly impacting laboratory safety protocols and waste disposal compliance [3]. The evidence presented below quantifies these differential properties to inform rigorous scientific selection.

Osmium Hydroxide Oxide (Os(OH)4O2) CAS 16984-68-2: Quantitative Evidence for Differential Reactivity and Safety Versus OsO4


Non-Volatility and Reduced Inhalation Hazard of Osmium Hydroxide Oxide Versus Osmium Tetroxide

Osmium tetroxide (OsO4) is a volatile solid with a vapor pressure of 7 mmHg at 20°C, resulting in airborne concentrations that readily exceed permissible exposure limits (PEL: 0.0002 ppm TWA) and cause severe respiratory and ocular damage upon inhalation [1]. In contrast, osmium hydroxide oxide (Os(OH)4O2), formed by hydrolysis of OsO4 in alkaline media, exists as non-volatile anionic species in aqueous solution, eliminating the primary route of acute occupational exposure [2]. This fundamental difference in volatility directly determines whether specialized fume hood containment, personal protective equipment, and waste neutralization protocols are mandatory for safe handling.

Safety Toxicology Handling

Speciation-Controlled Redox Behavior of Osmium Hydroxide Oxide in Alkaline Electrolyte

The electrochemical reduction pathway of osmium(VIII) species in sodium hydroxide solutions is critically dependent on hydroxide concentration, with osmium hydroxide oxide derivatives exhibiting distinct polarographic waves compared to OsO4 in neutral or acidic media. In hydroxide concentrations >0.25 M, a single polarographic wave corresponding to Os(VIII) → Os(IV) reduction is observed for both osmium hydroxide oxide and OsO4-derived species, indicating a common reduced state [1]. However, at lower hydroxide concentrations (0.05–0.25 M), an additional cathodic wave emerges that is not observed in neutral solutions of OsO4, attributed to the formation of metastable Os(V) intermediates via disproportionation [1][2]. This differential electrochemical behavior underscores that osmium hydroxide oxide is not merely a "dissolved" form of OsO4 but a distinct speciation state with unique redox kinetics.

Electrochemistry Speciation Redox

Thermodynamic Stability of cis-[OsO4(OH)2]2− in Aqueous Alkaline Solution

Density functional theory (DFT) calculations at the PBE-D3/COSMO level reveal that the conversion of [OsO4(OH)]− to cis-[OsO4(OH)2]2− via hydroxide addition proceeds with a Gibbs free energy change (ΔG°rxn) of −0.61 kcal·mol−1 in simulated aqueous phase, while the initial hydroxide addition to OsO4 to form [OsO4(OH)]− is thermodynamically favored by −2.42 kcal·mol−1 [1]. These computed values agree with experimental thermodynamic data to within 1 kcal·mol−1. In contrast, OsO4 in neutral water undergoes slow hydrolysis with an equilibrium constant several orders of magnitude lower, resulting in predominantly molecular OsO4 rather than the anionic hydroxo complexes [2]. The enhanced thermodynamic driving force for hydroxide coordination in alkaline media directly translates to a higher population of the catalytically active cis-[OsO4(OH)2]2− species.

Thermodynamics Speciation DFT

Osmium Hydroxide Oxide (Os(OH)4O2) CAS 16984-68-2: High-Value Application Scenarios Based on Quantitative Differentiation


Homogeneous Oxidation Catalysis in Alkaline Aqueous Media

The thermodynamic preference for cis-[OsO4(OH)2]2− formation (ΔG°rxn = −0.61 kcal·mol−1) [1] positions osmium hydroxide oxide as the optimal precursor for homogeneous oxidations requiring alkaline conditions, including the oxidative dehydrogenation of primary amines to nitriles and the oxidation of primary alcohols to carboxylic acids [2]. In these reactions, the anionic hydroxo complex serves as the active catalytic oxidant, and procurement of pre-formed osmium hydroxide oxide ensures immediate availability of this species without the kinetic lag associated with in situ hydrolysis of OsO4.

Electrochemical Sensing and Electrosynthesis in Basic Electrolytes

The distinct voltammetric behavior of osmium hydroxide oxide in NaOH solutions—specifically the emergence of an additional cathodic wave at 0.05–0.25 M hydroxide concentrations [1]—enables its use as a redox probe for monitoring hydroxide activity or as an electrocatalyst for anodic oxidations in alkaline fuel cells and electrolyzers. Researchers designing osmium-based electrochemical sensors should select osmium hydroxide oxide over OsO4 to exploit this speciation-dependent redox signature.

Synthesis of Ternary Osmium Oxides via Hydroxide Intermediates

Thermal decomposition of osmium hydroxide oxide intermediates provides a controlled route to ternary osmium oxides with defined crystallographic parameters and decomposition temperatures [1]. This methodology is not directly transferable to OsO4 due to its volatility and tendency to sublime rather than undergo solid-state decomposition. Procurement of osmium hydroxide oxide is therefore essential for materials scientists synthesizing osmate pyrochlores or perovskite-related phases for solid-state ionics and catalysis applications.

Laboratory-Scale Organic Synthesis Requiring Reduced Toxicological Burden

For academic and industrial laboratories lacking dedicated high-toxicity fume hood infrastructure for volatile OsO4, the non-volatile nature of osmium hydroxide oxide in aqueous alkaline solution eliminates the primary inhalation hazard associated with osmium(VIII) reagents [1]. This safety differentiation is quantifiable: OsO4 has a vapor pressure of 7 mmHg at 20°C and a PEL of 0.0002 ppm TWA, whereas osmium hydroxide oxide exhibits no measurable vapor pressure in solution [2]. Procurement decisions for undergraduate teaching laboratories, pilot-scale facilities, and non-specialized chemical storage areas should prioritize osmium hydroxide oxide based on this volatility differential.

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